Deucravacitinib - 1609392-27-9

Deucravacitinib

Catalog Number: EVT-263372
CAS Number: 1609392-27-9
Molecular Formula: C20H22N8O3
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deucravacitinib is a first-in-class, oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor [ [], [], [] ]. It is classified as a small molecule inhibitor and plays a crucial role in scientific research by providing a tool to investigate the role of TYK2 in various biological processes and disease models [ [], [] ].

Future Directions
  • Expanding therapeutic applications: Investigating the therapeutic potential of Deucravacitinib for other immune-mediated diseases, such as inflammatory bowel disease, Crohn's disease, and multiple sclerosis [ [] ].
  • Long-term safety and efficacy: Conducting long-term studies to assess the safety and efficacy of Deucravacitinib in various patient populations and disease states [ [], [] ].
  • Mechanism-based biomarker discovery: Identifying biomarkers that predict response to Deucravacitinib treatment and facilitate personalized medicine approaches [ [] ].
  • Combination therapies: Evaluating the efficacy of Deucravacitinib in combination with other therapies to improve treatment outcomes [ [] ].
Source and Classification

Deucravacitinib was developed by Bristol Myers Squibb and is classified under the category of protein kinase inhibitors, specifically targeting the pseudokinase domain of tyrosine kinase 2. It is recognized for its selective inhibition, which helps mitigate unwanted effects on other kinases, making it a promising candidate for targeted therapies in immunology and dermatology .

Synthesis Analysis

Methods and Technical Details

The synthesis of deucravacitinib involves several advanced organic chemistry techniques. The compound is synthesized through a multi-step process that includes:

  1. Formation of Key Intermediates: Initial reactions involve the creation of pyridazine derivatives, which serve as the backbone for further modifications.
  2. Deuteration: The incorporation of deuterium into the molecular structure is achieved through specific reactions that allow for the substitution of hydrogen atoms with deuterium, enhancing the drug's stability and metabolic profile.
  3. Purification: Techniques such as recrystallization and chromatography are employed to isolate and purify the final product, ensuring high purity levels necessary for clinical applications .
Molecular Structure Analysis

Structure and Data

The molecular formula of deucravacitinib is C15H16D3N5OC_{15}H_{16}D_3N_5O, where DD represents deuterium. Its structural representation reveals a complex arrangement that includes:

  • A pyridazine core
  • A cyclopropanecarbonylamino group
  • A methoxy-3-(1-methyl-1,2,4-triazol-3-yl) aniline moiety

This structure allows deucravacitinib to effectively bind to the allosteric site of tyrosine kinase 2, inhibiting its activity without competing directly with ATP .

Chemical Reactions Analysis

Reactions and Technical Details

Deucravacitinib undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Synthesis Reactions: The formation of intermediates involves nucleophilic substitutions and coupling reactions that build the complex structure of deucravacitinib.
  2. Biological Interactions: In vivo, deucravacitinib interacts with tyrosine kinase 2 through allosteric modulation, leading to altered phosphorylation states of downstream signaling proteins such as signal transducer and activator of transcription proteins (STATs). This modulation prevents excessive immune responses triggered by pro-inflammatory cytokines .
Mechanism of Action

Deucravacitinib functions primarily by binding to the pseudokinase domain of tyrosine kinase 2, stabilizing it in an inactive conformation. This action effectively blocks the activation of downstream signaling pathways involved in immune responses. Specifically, it inhibits the phosphorylation of STAT proteins that would normally propagate inflammatory signals in response to cytokines like interferon-alpha and interleukin-6.

The mechanism can be summarized as follows:

  1. Binding: Deucravacitinib binds to the allosteric site on tyrosine kinase 2.
  2. Inhibition: This binding prevents the transition to an active state.
  3. Signal Modulation: The inhibition reduces STAT activation, thereby decreasing inflammatory cytokine production .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 299.38 g/mol
  • Appearance: White to off-white crystalline solid
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Deucravacitinib exhibits good stability under physiological conditions due to its deuterated structure.
  • pKa: The compound has specific pKa values that influence its ionization state at physiological pH, impacting absorption and distribution.

These properties are critical for determining the pharmacokinetics and bioavailability of deucravacitinib in clinical settings .

Applications

Deucravacitinib has been primarily investigated for its applications in treating autoimmune disorders, particularly psoriasis. Clinical trials have demonstrated its efficacy in reducing disease severity by modulating immune responses without significant systemic immunosuppression. Additionally, ongoing research is exploring its potential use in other conditions characterized by dysregulated immune activity, such as ulcerative colitis and Crohn's disease.

Introduction to Deucravacitinib

Historical Development and Approval Milestones

Deucravacitinib (brand name Sotyktu®) emerged from Bristol Myers Squibb's research as a first-in-class oral therapeutic agent targeting tyrosine kinase 2 (TYK2). Its development marked a paradigm shift in kinase inhibition strategies, moving away from active-site targeting toward allosteric modulation. The compound (chemical designation: C₂₀H₁₉D₃N₈O₃) received its initial FDA approval on September 9, 2022, for moderate-to-severe plaque psoriasis [1] [4] [6]. This milestone was rapidly followed by Japanese approval on September 26, 2022, where indications expanded to include generalized pustular psoriasis and erythrodermic psoriasis [1] [3] [6]. The European Medicines Agency validated the Marketing Authorisation Application in 2022, with formal approval granted in 2023 [2] [6].

Approval was primarily based on the global Phase 3 POETYK-PSO clinical trial program (PSO-1: NCT03624127; PSO-2: NCT03611751). These trials demonstrated superior efficacy versus placebo and the phosphodiesterase-4 inhibitor apremilast, with 58.4% of deucravacitinib-treated patients achieving ≥75% improvement in Psoriasis Area and Severity Index (PASI 75) at Week 16 versus 12.7% with placebo and 35.1% with apremilast [2] [3] [9]. Long-term extension trials (e.g., NCT04036435) showed sustained efficacy for up to two years, supporting its chronic use profile [9].

Table 1: Key Regulatory Milestones for Deucravacitinib

DateRegion/AgencyApproved Indications
September 2022US FDAModerate-to-severe plaque psoriasis (systemic therapy candidates)
September 2022Japan PMDAPlaque psoriasis, generalized pustular psoriasis, erythrodermic psoriasis
March 2023European Medicines AgencyModerate-to-severe plaque psoriasis
November 2022Health CanadaModerate-to-severe plaque psoriasis

Role in Targeted Immunomodulation

Deucravacitinib achieves unprecedented selectivity through its unique allosteric inhibition mechanism. Unlike conventional Janus kinase (JAK) inhibitors (e.g., tofacitinib, baricitinib) that target the conserved catalytic (JH1) domain, deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2 [1] [7] [10]. This binding stabilizes an inhibitory interaction between JH2 and JH1 domains, locking TYK2 in an inactive conformation without affecting JAK1/2/3 catalytic activity [2] [7] [10].

Functionally, this selectively disrupts signaling of key pro-inflammatory cytokines:

  • IL-12 and IL-23: Mediate TH17 cell differentiation and IL-17 production [1] [10]
  • Type I interferons (IFN-α/β): Drive innate immune activation and interferon signature genes [1] [2]
  • IL-23/TH17 axis: Central pathway in psoriasis pathogenesis [1] [7]

Table 2: Selectivity Profile of Deucravacitinib in Cellular Assays

Kinase TargetMean Inhibitory Constant (nmol/L)Selectivity vs. JAK1/2/3Functional Consequence
TYK20.02ReferenceBlocks IL-12/IL-23/IFN signaling
JAK1>1,000-fold higher IC₅₀>100-fold selectivePreserves γ-chain cytokine signaling
JAK2>3,000-fold higher IC₅₀>3,000-fold selectiveAvoids hematological toxicity
JAK3>200-fold higher IC₅₀>200-fold selectiveMaintains immune surveillance

Biomarker studies from skin biopsies in Phase 2 trials (NCT02931838) confirmed dose-dependent reductions in IL-17A (47–50%), IL-19 (72%), and β-defensin (81–84%) after 16 weeks of treatment [1] [5]. This specificity translates to functional immune selectivity: deucravacitinib does not impair JAK2-dependent erythropoietin signaling or JAK1/JAK3-dependent IL-2 responses in vitro, explaining its favorable hematological profile [1] [10].

Current Clinical Indications and Regulatory Approvals

As of mid-2025, deucravacitinib holds distinct approvals across major regulatory regions:

  • United States: Indicated exclusively for adults with moderate-to-severe plaque psoriasis who are candidates for systemic therapy or phototherapy [3] [4] [6].
  • Japan: Uniquely covers three psoriasis variants: plaque psoriasis, generalized pustular psoriasis, and erythrodermic psoriasis [1] [3] [6].
  • European Union/Canada: Approved for moderate-to-severe plaque psoriasis [2] [6] [10].

The drug's label specifically contraindicates combination with potent immunosuppressants due to untested safety interactions [4] [10]. Recent Phase 3 trials (POETYK PsA-1: NCT04908202; PsA-2: NCT04908189) demonstrated significant efficacy in psoriatic arthritis, with topline results (December 2024) showing achievement of ACR20 response at Week 16 [8]. Regulatory submissions for this indication are anticipated, potentially expanding its immunomodulatory applications. Ongoing clinical investigations include systemic lupus erythematosus (SLE), inflammatory bowel disease, and lupus nephritis, leveraging TYK2's role in IFN-α/IL-12 signaling [5] [8].

Table 3: Active Clinical Development Programs Beyond Psoriasis (2025)

ConditionClinicalTrials.gov IDPhasePrimary EndpointStatus
Psoriatic arthritisNCT049082023ACR20 at Week 16Positive topline
Systemic lupus erythematosusNCT056625672SRI-4 at Week 48Ongoing
Crohn's diseaseNCT049318402Endoscopic response Week 12Completed
Lupus nephritisNCT051553322Urinary protein/creatinineOngoing

Properties

CAS Number

1609392-27-9

Product Name

Deucravacitinib

IUPAC Name

6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide

Molecular Formula

C20H22N8O3

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i1D3

InChI Key

BZZKEPGENYLQSC-FIBGUPNXSA-N

SMILES

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4

Solubility

Soluble in DMSO

Synonyms

BMS-986165; BMS 986165; BMS986165;

Canonical SMILES

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.